1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, also known as Antipyrine-4-carboxaldehyde, is a heterocyclic organic compound. Its synthesis has been reported in various studies, often involving the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and N-phenylhydrazine, followed by subsequent oxidation [].
Research suggests that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its unique pyrazole structure. It features a carbonyl group and an aldehyde functional group, contributing to its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 216.25 g/mol . This compound is notable for its diverse applications in synthetic organic chemistry and medicinal chemistry.
Research indicates that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde exhibits significant biological activities. It has been studied for:
Several synthetic routes have been developed for the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde:
This compound finds various applications in:
Interaction studies have focused on understanding how 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde interacts with biological macromolecules. Key findings include:
Several compounds share structural similarities with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methylpyrazole | Methyl substitution on pyrazole ring | Simpler structure, primarily used as a ligand |
4-Aminoantipyrine | Contains an amino group instead of aldehyde | Known for its use as an analytical reagent |
1-Acetylpyrazole | Acetyl group instead of aldehyde | Used in synthesis but less biologically active |
These compounds highlight the unique characteristics of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, particularly its dual functionality as both a carbonyl and an aldehyde.
Irritant